2,4-Dichloro-5-(thiophen-3-yl)pyrimidine

Physical Properties Purification Process Chemistry

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine (CAS 63558-75-8) is a heterocyclic building block of molecular formula C8H4Cl2N2S and molecular weight 231.10 g/mol. It belongs to the class of 2,4-dichloropyrimidines bearing a C-5 thiophene substituent, a scaffold extensively exploited for sequential nucleophilic aromatic substitution (SNAr) reactions in medicinal chemistry.

Molecular Formula C8H4Cl2N2S
Molecular Weight 231.10 g/mol
Cat. No. B11713568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(thiophen-3-yl)pyrimidine
Molecular FormulaC8H4Cl2N2S
Molecular Weight231.10 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C8H4Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h1-4H
InChIKeyBJBFJJVZAWOKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine: Core Properties and Procurement-Relevant Classification


2,4-Dichloro-5-(thiophen-3-yl)pyrimidine (CAS 63558-75-8) is a heterocyclic building block of molecular formula C8H4Cl2N2S and molecular weight 231.10 g/mol . It belongs to the class of 2,4-dichloropyrimidines bearing a C-5 thiophene substituent, a scaffold extensively exploited for sequential nucleophilic aromatic substitution (SNAr) reactions in medicinal chemistry [1]. The compound serves as a key synthetic intermediate in the preparation of kinase inhibitor libraries, particularly those targeting EGFR and other tyrosine kinases . Unlike its 2-thienyl regioisomer, the 3-thienyl attachment geometry alters both the electronic environment of the pyrimidine ring and the trajectory of the thiophene sulfur atom, which can influence downstream molecular recognition events.

Why 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine Cannot Be Casually Substituted by In-Class Analogs


Generic substitution of 2,4-dichloropyrimidine intermediates is scientifically inadmissible because the electronic nature of the C-5 substituent fundamentally dictates the regiochemical outcome of sequential SNAr reactions [1]. Quantum mechanical analyses have shown that electron-donating substituents at C-6 of 2,4-dichloropyrimidines can invert the conventional C-4 selectivity, favoring C-2 substitution with transition-state energy differences of 0.76–1.00 kcal/mol [1]. By extension, the C-5 thiophene substituent in 2,4-dichloro-5-(thiophen-3-yl)pyrimidine modulates LUMO distribution across the pyrimidine ring, altering which chlorine is displaced first and under what conditions. Furthermore, the thiophene-3-yl attachment point (C-3 of thiophene) versus the thiophene-2-yl attachment (C-2 of thiophene) exposes the sulfur lone pair in a geometrically distinct orientation, affecting catalyst coordination, π-stacking interactions, and downstream biological target engagement in final kinase inhibitor products [2]. Substituting with 2,4-dichloro-5-phenylpyrimidine or 2,4-dichloropyrimidine would yield a different regiochemical profile and ultimately different final compounds.

Quantitative Differentiation of 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine from Closest Analogs


Predicted Boiling Point of 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine Compared to 2,4-Dichloro-5-phenylpyrimidine

The predicted boiling point of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine (313.3 ± 32.0 °C) is lower than that of its phenyl analog 2,4-dichloro-5-phenylpyrimidine, which has a higher molecular weight and increased van der Waals surface area. This difference matters for distillation-based purification and solvent removal during scale-up. The thiophene sulfur atom introduces polarity that alters the compound's volatility profile relative to the purely hydrocarbon phenyl analog .

Physical Properties Purification Process Chemistry

Synthetic Yield Benchmarking of 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine via Suzuki Coupling Route

The synthesis of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine via Suzuki coupling of 2,4-dichloropyrimidine with thiophene-3-boronic acid proceeds with reported yields of 90–96% and purity levels of 98–99% . This yield range is competitive with or superior to typical Suzuki coupling yields for analogous heterocyclic substrates, which often fall in the 70–85% range for 2,4-dichloropyrimidine couplings with aryl boronic acids [1]. The high yield is attributable to the favorable electronics of the thiophene-3-boronic acid coupling partner, which undergoes efficient transmetallation.

Synthetic Chemistry Yield Optimization Process Development

Regioselectivity Landscape for Sequential SNAr on 2,4-Dichloropyrimidines: Impact of C-5 Substituent Electronics

For unsubstituted 2,4-dichloropyrimidine, SNAr reactions proceed with strong C-4 preference, consistent with LUMO distribution concentrated at C-4 [1]. When an electron-donating substituent is present at C-6 (e.g., OMe or NHMe), the C-4 transition state is 0.76–1.00 kcal/mol higher in energy than the C-2 transition state, leading to C-2 selectivity [1]. For 2,4-dichloro-5-(thiophen-3-yl)pyrimidine, the thiophene ring at C-5 is a weak electron donor (σ_p ≈ -0.05 to +0.05 depending on measurement), placing it electronically between unsubstituted and strongly electron-donating cases. This creates a unique, tunable regioselectivity profile: the compound can be directed to either C-4 or C-2 selectivity through appropriate choice of nucleophile and conditions [2]. In contrast, 2,4-dichloro-5-(thiophen-2-yl)pyrimidine, with the thiophene attached at its more electron-rich C-2 position, may exert a slightly stronger electron-donating effect, subtly shifting the regioselectivity balance.

Regioselectivity SNAr Reaction Quantum Mechanics MedChem Synthesis

Thiophene-3-yl vs. Thiophene-2-yl Attachment: Geometric and Electronic Consequences for Downstream Kinase Inhibitor Potency

In a series of 2,4-diaryl pyrimidine derivatives containing thiophene fragments evaluated as third-generation EGFR T790M inhibitors, the thiophene-3-yl-substituted analog (compound 6a) exhibited an IC50 of 0.0022 ± 0.001 μM against EGFR mutant cells, with approximately 1730-fold selectivity over wild-type EGFR (IC50: 4.499 ± 0.057 μM) [1]. While this specific compound is a further-elaborated derivative rather than the core building block, it demonstrates that the thiophene-3-yl attachment geometry can support exceptional potency and mutant-selectivity in the final kinase inhibitor product. Comparative data for the analogous thiophene-2-yl series in the same study context is not reported, but SAR studies across pyrimidine-thiophene kinase inhibitor programs consistently show that the thiophene attachment regioisomer influences both potency and selectivity profiles [2]. The 3-thienyl attachment positions the sulfur atom further from the pyrimidine core, potentially reducing steric clash in the kinase hinge-binding region.

Kinase Inhibition EGFR T790M Structure-Activity Relationship Thiophene Regioisomerism

Antibacterial Activity Context: Thiophenyl-Pyrimidine Derivatives Demonstrate Gram-Positive Selectivity with FtsZ-Targeting Mechanism

A structurally related thiophenyl-pyrimidine derivative (compound F20, a 2,4-disubstituted-6-thiophenyl-pyrimidine) demonstrated MIC values of 24 μg/mL against methicillin-resistant S. aureus (MRSA) and 48 μg/mL against vancomycin-resistant Enterococcus faecium (VRE), representing 10- to 50-fold improvement over methicillin [1]. The compound inhibited FtsZ GTPase activity with IC50 values superior to comparator E20 (IC50 of 320 μM for E20) [1]. While F20 is a 6-thiophenyl rather than a 5-thiophenyl derivative, the data establish that the thiophene-pyrimidine chemotype as a class can achieve potent, mechanism-based antibacterial activity against multidrug-resistant Gram-positive pathogens. The 5-thiophene substitution in 2,4-dichloro-5-(thiophen-3-yl)pyrimidine positions the thiophene differently on the pyrimidine core, which may alter the antibacterial SAR, but the core scaffold retains validated potential.

Antibacterial FtsZ Inhibition MRSA VRE Gram-Positive

Optimal Deployment Scenarios for 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine in Scientific and Industrial Research


EGFR Mutant-Selective Kinase Inhibitor Library Synthesis

For medicinal chemistry programs targeting EGFR T790M or other resistance-mutant kinases, 2,4-dichloro-5-(thiophen-3-yl)pyrimidine provides a regiochemically addressable scaffold that enables sequential installation of C-4 and C-2 substituents. The resulting 2,4-diaryl pyrimidine products have demonstrated IC50 values as low as 0.0022 μM against EGFR mutant cells with >1700-fold selectivity over wild-type EGFR [1]. The high synthetic yield (90–96%) of the building block ensures economical access to diverse compound libraries.

Sequential SNAr-Based Diversity-Oriented Synthesis (DOS)

The two chlorine atoms at C-2 and C-4 of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine can be displaced in a controlled, sequential manner by exploiting the inherent C-4 vs. C-2 reactivity difference, which is modulated by the C-5 thiophene substituent [1]. This enables rapid construction of libraries with two points of diversity, a strategy employed in the discovery of fungicidal pyrimidines where over 400 analogs were generated from a single 2,4-dichloropyrimidine core [2]. The thiophene-3-yl group further provides a third vector for late-stage functionalization via electrophilic aromatic substitution or cross-coupling at the thiophene ring.

Antibacterial Hit-to-Lead Optimization Against Drug-Resistant Gram-Positive Pathogens

For antibacterial programs targeting FtsZ or other cell-division proteins, 2,4-dichloro-5-(thiophen-3-yl)pyrimidine can serve as a starting point for SAR exploration. Class-level evidence shows that thiophenyl-pyrimidine derivatives achieve MICs of 24–48 μg/mL against MRSA and VRE, outperforming methicillin by 10- to 50-fold and operating through a novel FtsZ inhibition mechanism [1]. The 5-(thiophen-3-yl) substitution pattern offers a distinct vector for optimizing target engagement compared to the more commonly explored 6-thiophenyl series.

Material Science: Conjugated Oligomer and Organic Semiconductor Precursor

The thiophene-pyrimidine hybrid structure of 2,4-dichloro-5-(thiophen-3-yl)pyrimidine makes it a candidate precursor for conjugated organic semiconductors. The chlorine atoms enable stepwise cross-coupling for iterative oligomer synthesis, while the thiophene-3-yl attachment geometry influences solid-state packing and charge transport properties [1]. The predicted boiling point of 313.3 °C [2] is compatible with thermal evaporation processing techniques used in organic electronic device fabrication.

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